3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-(2,2,2-Trifluoroethyl)bicyclo[111]pentane-1-carboxylic acid is a fluorinated organic compound characterized by its unique bicyclic structure and trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid typically involves the following steps:
Bicyclo[1.1.1]pentane Derivative Formation: The bicyclic core can be synthesized through intramolecular cyclization reactions.
Introduction of the Trifluoroethyl Group: This can be achieved through nucleophilic substitution reactions, where a trifluoroethyl halide reacts with the bicyclic core.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The carboxylic acid group can be introduced through oxidation reactions.
Reduction: Reduction reactions can be used to modify the trifluoroethyl group.
Substitution: Nucleophilic substitution reactions are key in introducing the trifluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Trifluoroethyl halides (e.g., trifluoroethyl chloride) and strong nucleophiles are typically employed.
Major Products Formed:
Oxidation: Carboxylic acid derivatives.
Reduction: Reduced trifluoroethyl derivatives.
Substitution: Substituted bicyclic compounds.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of fluorinated pharmaceuticals and agrochemicals. Biology: It serves as a tool in studying protein folding and interactions due to its unique fluorinated structure. Medicine: Industry: Its use in material science for creating fluorinated polymers and coatings.
Mechanism of Action
The mechanism by which 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid exerts its effects depends on its specific application. In drug development, it may interact with biological targets through binding to enzymes or receptors, influencing biochemical pathways.
Molecular Targets and Pathways:
Enzymes: Potential inhibition or activation of specific enzymes.
Receptors: Binding to receptors involved in signaling pathways.
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane derivatives: Other derivatives with different substituents.
Trifluoroethyl compounds: Compounds with trifluoroethyl groups in different positions or structures.
Uniqueness: 3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid is unique due to its combination of a bicyclic core and a trifluoroethyl group, which imparts distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
2551118-40-0 |
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Molecular Formula |
C8H9F3O2 |
Molecular Weight |
194.15 g/mol |
IUPAC Name |
3-(2,2,2-trifluoroethyl)bicyclo[1.1.1]pentane-1-carboxylic acid |
InChI |
InChI=1S/C8H9F3O2/c9-8(10,11)4-6-1-7(2-6,3-6)5(12)13/h1-4H2,(H,12,13) |
InChI Key |
ZAGSLIAEWKWITG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)C(=O)O)CC(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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